Chlorahololide C
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
Chlorahololide C undergoes various chemical reactions, including peroxidation. This reaction can convert shizukaol-type dimers into peroxidized chlorahololide-type dimers . The reaction conditions typically involve the presence of oxygen and may be facilitated by free radical mechanisms . Common reagents used in these reactions include small organic ester moieties, and the major products formed are peroxidized dimers with enhanced anti-inflammatory activity .
Scientific Research Applications
Chlorahololide C has several scientific research applications:
Pharmacology: It is a potent and selective potassium channel blocker, with an IC50 value of 3.6 μM. This makes it valuable in studies related to ion channel regulation and potential therapeutic applications for conditions involving potassium channels.
Anti-inflammatory Research: The compound has shown significant anti-inflammatory activity, particularly in its peroxidized form.
Cancer Research: Similar compounds like chlorahololide D have demonstrated potential in suppressing breast cancer progression by inducing apoptosis and inhibiting cell migration.
Mechanism of Action
Chlorahololide C exerts its effects primarily by blocking potassium channels. This inhibition affects the delayed rectifier potassium current (IK) in neurons . The mechanism involves binding to the potassium channels, thereby preventing the flow of potassium ions and altering cellular excitability . Additionally, the peroxidized form of this compound has enhanced anti-inflammatory properties, likely due to its interaction with specific molecular targets involved in inflammation .
Comparison with Similar Compounds
Chlorahololide C is part of a family of sesquiterpenoid dimers, which include shizukaol-type and sarcanolide-type dimers . Similar compounds include:
Shizukaol-type dimers: These are the earliest discovered and most widely reported sesquiterpenoid dimers.
Sarcanolide-type dimers: Another type of sesquiterpenoid dimer with distinct structural features.
Chlorahololide D: A lindenane-type sesquiterpenoid dimer
Properties
IUPAC Name |
methyl (2Z)-2-[(2S,7R,8S,10S,12R,13S,14S,16S,17S,19R,20S,21R)-7-acetyloxy-16,21-dihydroxy-5,13,20-trimethyl-9-methylidene-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-1(24),5-dien-23-ylidene]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36O9/c1-11-15-8-16(15)30(5)19-10-32(39)18-9-17(18)31(6)26(32)23(20(24(35)27(31)36)12(2)28(37)40-7)33(19)22(13(3)29(38)42-33)25(21(11)30)41-14(4)34/h15-19,21,25,27,36,39H,1,8-10H2,2-7H3/b20-12-/t15-,16-,17-,18+,19+,21-,25-,27+,30-,31+,32+,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWHPWXSVUDXDS-XMJAEXKHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(=C)C4CC4C3(C5C2(C6=C7C(C8CC8C7(C5)O)(C(C(=O)C6=C(C)C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(C\6=C7[C@]([C@@H]8C[C@@H]8[C@]7(C5)O)([C@H](C(=O)/C6=C(/C)\C(=O)OC)O)C)OC1=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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